Cimiracemate D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. この化合物は、その類似体であるシミラセメート A、B、および C とともに、潜在的な生物活性と治療用途について研究されています。

準備方法

シミラセメート D は通常、チョウセンウチワ(Cimicifuga racemosa)の根茎のエチルアセテート画分から単離されます . これらのエステルの構造は、二次元核磁気共鳴分光法を含む分光法を使用して解明されています . シミラセメート D の具体的な合成経路は広く文書化されていませんが、単離プロセスには溶媒抽出とクロマトグラフィー技術が含まれます。

化学反応の分析

シミラセメート D は、他のフェニルプロパノイドエステルと同様に、さまざまな化学反応を起こす可能性があります。これらには次のものがあります。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬によって促進できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの一般的な還元剤を使用できます。

置換: 特にエステル官能基で、メトキシドナトリウムなどの試薬を使用して、求核置換反応が起こります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。

科学研究の応用

シミラセメート D は、その潜在的な骨保護効果について調査されています。 研究によると、シミラセメート D は、核因子κBリガンド(RANKL)、核因子κB受容体(RANK)、およびオステオプロテゲリン(OPG)シグナル伝達経路を調節することにより、グルココルチコイド誘発性骨粗鬆症から保護する可能性があります . このことは、骨の健康と骨粗鬆症治療の分野で関心の高い化合物となっています。

科学的研究の応用

Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.

作用機序

シミラセメート D がその効果を発揮するメカニズムは、RANKL/RANK/OPG シグナル伝達経路のモジュレーションを伴います . この経路は、骨のリモデリングと破骨細胞の分化の調節において重要です。この経路に影響を与えることで、シミラセメート D は骨密度の維持と骨量の減少の予防に役立ちます。

類似化合物の比較

シミラセメート D は、シミラセメート A、B、および C を含むフェニルプロパノイドエステルのグループの一部です . これらの化合物は、同様の構造的特徴を共有していますが、特定の生物活性と効力は異なる場合があります。 たとえば、シミラセメート A もその骨保護効果について研究されています . シミラセメート D の独自性は、RANKL/RANK/OPG 経路との特定の相互作用にあり、骨の健康において独自の治療上の利点を提供する可能性があります。

結論

シミラセメート D は、骨粗鬆症やその他の骨関連疾患の治療に潜在的な用途を持つ有望な化合物です。骨のリモデリングに関与する主要なシグナル伝達経路を調節する能力は、さらなる研究開発のための貴重な対象となっています。

類似化合物との比較

Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.

Conclusion

This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.

特性

CAS番号 |

488804-02-0 |

|---|---|

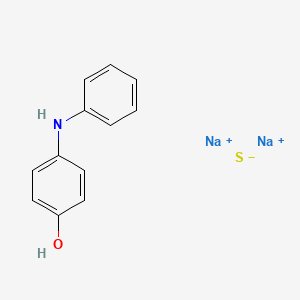

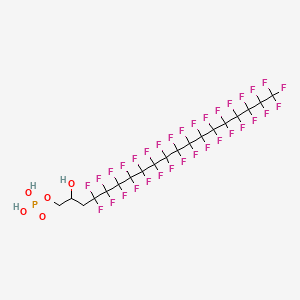

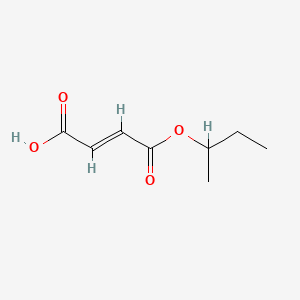

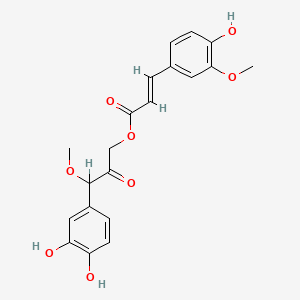

分子式 |

C20H20O8 |

分子量 |

388.4 g/mol |

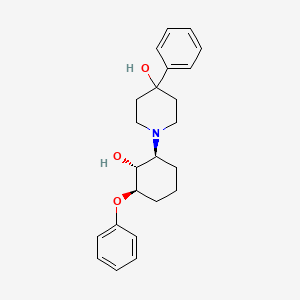

IUPAC名 |

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |

InChIキー |

BMUMFENOGAOBAV-XBXARRHUSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。